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Cat. No.: B6189872

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosometoprolol (NO-Metoprolol) is a nitrosamine impurity that can form from the widely
prescribed beta-blocker, metoprolol. As a member of the N-nitroso compound class, which is
recognized as a "cohort of concern,” NO-Metoprolol has been the subject of toxicological
evaluation to determine its potential genotoxic and carcinogenic risk. This technical guide
provides a comprehensive overview of the available in vitro and in vivo data on NO-Metoprolol,
including detailed experimental protocols and a summary of quantitative findings. The evidence
to date indicates that NO-Metoprolol is genotoxic in vitro and exhibits clastogenic activity in

Vivo.

Formation of N-Nitrosometoprolol

N-Nitrosometoprolol is formed from the reaction of metoprolol, a secondary amine, with
nitrosating agents such as nitrite under acidic conditions. This reaction can potentially occur
during the synthesis, formulation, or storage of metoprolol-containing drug products, or even
endogenously in the stomach.
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Caption: Formation of N-Nitrosometoprolol from metoprolol.

In Vitro Genotoxicity Studies

In vitro studies have consistently demonstrated the genotoxic potential of N-
Nitrosometoprolol. The primary endpoint evaluated has been DNA damage in hepatocytes.

DNA Fragmentation in Primary Hepatocytes

Seminal work by Robbiano et al. (1991) investigated the ability of N-nitroso derivatives of
several beta-blockers, including NO-Metoprolol, to induce DNA fragmentation in primary
cultures of rat and human hepatocytes.[1]

Key Findings:

¢ NO-Metoprolol induced a dose-dependent increase in DNA fragmentation in both rat and
human hepatocytes.[1]

e The genotoxic effect was observed at subtoxic concentrations ranging from 0.1 to 1 mM after
a 20-hour exposure.[1][2]

e The compound was inactive in Chinese hamster lung V79 cells, which lack the metabolic
capacity of hepatocytes, suggesting that metabolic activation is required for its genotoxic
effect.[1]
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Table 1: In Vitro DNA Fragmentation Data for N-Nitrosometoprolol

Concentrati
Species Cell Type on Range Endpoint Outcome Reference
(mM)
] DNA Positive,
Primary )
Rat 01-1 Fragmentatio  dose- [1]
Hepatocytes
n dependent
_ DNA Positive,
Primary ]
Human 0.1-1 Fragmentatio  dose- [1]
Hepatocytes
n dependent

Experimental Protocol: Alkaline Elution Assay for DNA
Fragmentation

The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks in
mammalian cells. The protocol outlined below is based on the methodology described by
Robbiano et al. (1991).[1]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b6189872?utm_src=pdf-body
https://www.researchgate.net/publication/21482850_Formation_of_the_N-Nitroso_Derivatives_of_Six_b-Adrenergic-blocking_Agents_and_Their_Genotoxic_Effects_in_Rat_and_Human_Hepatocytes
https://www.researchgate.net/publication/21482850_Formation_of_the_N-Nitroso_Derivatives_of_Six_b-Adrenergic-blocking_Agents_and_Their_Genotoxic_Effects_in_Rat_and_Human_Hepatocytes
https://www.researchgate.net/publication/21482850_Formation_of_the_N-Nitroso_Derivatives_of_Six_b-Adrenergic-blocking_Agents_and_Their_Genotoxic_Effects_in_Rat_and_Human_Hepatocytes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6189872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

/Cell Culture and Treatment\ /Quantification and Analysis\

Collect Eluted
Fractions

Isolate & Culture
Primary Hepatocytes

Treat with NO-Metoprolol Quantify DNA in Fractions
(0.1 - 1 mM, 20h) (Fluorometry)
- J
4 . . N
Cell Lysis and DNA Elution
Load Cells onto Calculate Elution Rate
PVC Filters (Proportional to DNA Breaks)
- J

Lyse Cells with
SDS Solution

Elute DNA with
Tetrapropylammonium Hydroxide (pH 12.1)

Click to download full resolution via product page

Caption: Workflow for the Alkaline Elution Assay.

Methodology:

+ Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or human liver
tissue by collagenase perfusion and cultured in a suitable medium.
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Treatment: Cultured hepatocytes are exposed to varying concentrations of N-
Nitrosometoprolol (e.g., 0.1, 0.3, and 1.0 mM) for 20 hours. A vehicle control (e.g., DMSO)
is run in parallel.

Cell Lysis: After treatment, cells are harvested, washed, and gently layered onto
polycarbonate filters. The cells are then lysed on the filter with a solution containing sodium
dodecyl sulfate (SDS) and proteinase K.

DNA Elution: The DNA is slowly eluted from the filter with a tetrapropylammonium hydroxide
solution at a constant flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected
over time.

DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter
is quantified using a sensitive fluorescent DNA-binding dye.

Data Analysis: The rate of DNA elution is calculated and is directly proportional to the
number of single-strand breaks. An increase in the elution rate in treated cells compared to
control cells indicates DNA damage.

In Vivo Genotoxicity Studies

In vivo studies have been conducted to assess the clastogenic (chromosome-damaging)
potential of N-Nitrosometoprolol in rodents.

Micronucleus Assay in Rat Hepatocytes

A study by Martelli et al. (1994) investigated the ability of N-nitroso derivatives of several beta-
blockers to induce micronuclei in the liver of partially hepatectomized rats.[3]

Key Findings:

o Asingle oral dose of 1,000 mg/kg of N-Nitrosometoprolol caused a statistically significant
increase in the frequency of micronucleated hepatocytes.[2][3]

e The clastogenic effect was observed in the liver, the primary site of metabolism, but not in
the bone marrow or spleen.[3]
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e The in vivo clastogenic potency was noted to be considerably lower than its in vitro DNA-
damaging potency, suggesting potential detoxification mechanisms in vivo.[3]

Table 2: In Vivo Micronucleus Assay Data for N-Nitrosometoprolol

Dose
Species Tissue (mgl/kg, Endpoint Outcome Reference
oral)
Liver )
Micronucleus N
Rat (Hepatocytes 1000 ) Positive [3]
Formation
)
Micronucleus )
Rat Bone Marrow 1000 ) Negative [3]
Formation
Micronucleus )
Rat Spleen 1000 Negative [3]

Formation

Experimental Protocol: In Vivo Rat Liver Micronucleus
Assay

The in vivo micronucleus assay in hepatocytes assesses the clastogenic and aneugenic
potential of a test compound in the liver. The following protocol is based on the methodology
described by Martelli et al. (1994).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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